Tfax 488, tfp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

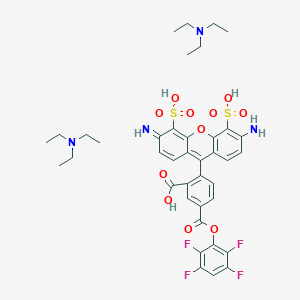

2-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)-5-(2,3,5,6-tetrafluorophenoxy)carbonylbenzoic acid;N,N-diethylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H14F4N2O11S2.2C6H15N/c28-14-8-15(29)20(31)23(19(14)30)44-27(36)9-1-2-10(13(7-9)26(34)35)18-11-3-5-16(32)24(45(37,38)39)21(11)43-22-12(18)4-6-17(33)25(22)46(40,41)42;2*1-4-7(5-2)6-3/h1-8,32H,33H2,(H,34,35)(H,37,38,39)(H,40,41,42);2*4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDXHCOMIZOUGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.CCN(CC)CC.C1=CC(=C(C=C1C(=O)OC2=C(C(=CC(=C2F)F)F)F)C(=O)O)C3=C4C=CC(=N)C(=C4OC5=C3C=CC(=C5S(=O)(=O)O)N)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H44F4N4O11S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

884.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Indispensable Role of Fluorescent Probes

Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength, a phenomenon known as fluorescence. This property makes them invaluable for a multitude of scientific applications. In chemical biology, these probes are used to label and observe specific biomolecules, such as proteins and nucleic acids, within their native cellular environment. This allows researchers to study cellular structures, dynamic processes, and molecular interactions in real-time and with high spatial resolution. fishersci.atasimov.com The sensitivity and selectivity of fluorescent probes have made them a standard for detecting and visualizing biological processes, from monitoring intracellular ion concentrations to tracking the progression of diseases at a molecular level. asimov.comrndsystems.com

The Journey of Green Emitting Fluorophores

The history of green-emitting fluorophores is a tale of both biological discovery and synthetic innovation. A pivotal moment was the discovery and isolation of the Green Fluorescent Protein (GFP) from the jellyfish Aequorea victoria in the 1960s by Osamu Shimomura. microscopyu.comprinceton.edu Initially, GFP was a curiosity, a protein that glowed green under ultraviolet light. asimov.com The true revolution began when it was realized that the gene for GFP could be attached to other proteins, effectively turning them into trackable, glowing entities within living cells. asimov.com This discovery, which earned the 2008 Nobel Prize in Chemistry, transformed cell biology. jacksonimmuno.com

In parallel to the development of fluorescent proteins, the field of synthetic fluorescent dyes was also advancing. The first synthetic fluorescent molecule, fluorescein (B123965), was created in 1871. jacksonimmuno.com Over the decades, chemists have developed a vast arsenal (B13267) of synthetic fluorophores with improved characteristics, such as increased brightness, photostability, and a wide range of emission colors. These synthetic dyes, including those of the xanthene class to which TFAX 488, TFP belongs, offer versatility and can be chemically tailored for specific applications where genetically encoded probes like GFP may not be suitable. researchgate.net

Spectroscopic and Photophysical Foundations for Advanced Fluorescence Research

Characterization of Excitation and Emission Spectra for Optimal Illumination in Experimental Design

TFAX 488, TFP exhibits distinct excitation and emission maxima that are crucial for selecting appropriate illumination sources and optical filters in experimental setups tocris.comrndsystems.comtocris.comglpbio.cn. The dye has an excitation maximum (λabs) of approximately 495 nm and an emission maximum (λem) around 515 nm tocris.comrndsystems.comtocris.comglpbio.cn. This spectral profile positions it within the green fluorescence spectrum, making it compatible with common excitation sources such as the 488 nm laser line, widely used in flow cytometry and fluorescence microscopy tocris.comrndsystems.comtocris.comglpbio.cnfluorofinder.comfluorofinder.com. The specific spectral characteristics allow for efficient excitation and signal detection, facilitating its use in multiplexing experiments when combined with other fluorophores tocris.combio-techne.com.

Quantitative Assessment of Photostability and Quantum Yield in Diverse Research Environments

This compound demonstrates excellent photostability and a high quantum yield, which are critical parameters for obtaining reliable and reproducible results in fluorescence-based assays tocris.comrndsystems.comtocris.comglpbio.cnmedchemexpress.com. The dye boasts a high quantum yield (φ) of 0.92 tocris.comrndsystems.comtocris.comglpbio.cn, indicating efficient conversion of absorbed photons into emitted fluorescence. Furthermore, it is noted for its photostability, forming bright and durable conjugates with proteins and antibodies tocris.comrndsystems.comtocris.comglpbio.cnmedchemexpress.com. This robustness allows for prolonged imaging sessions and reduces the risk of photobleaching, a common challenge in advanced microscopy techniques like super-resolution microscopy (dSTORM, SIM, STED) and two-photon excitation microscopy (TPE) tocris.comrndsystems.comtocris.com. Its extinction coefficient (ε) is reported as 73,000 M-1cm-1 tocris.comrndsystems.comtocris.comglpbio.cn, signifying strong light absorption at its excitation maximum.

pH-Independent Fluorescence Emission Across Physiologically Relevant Ranges for Stable Signal Acquisition

A significant advantage of this compound is its pH-independent fluorescence emission across a broad physiological range, typically from pH 4 to 10 tocris.comrndsystems.comtocris.comglpbio.cnmedchemexpress.com. This characteristic ensures stable and consistent signal acquisition in diverse biological environments, irrespective of minor fluctuations in cellular or experimental pH tocris.comrndsystems.comtocris.comglpbio.cnmedchemexpress.com. This pH insensitivity is crucial for applications where the microenvironment may vary, such as in live-cell imaging or when studying cellular processes that involve pH changes. Unlike some other fluorescent dyes, this compound maintains its fluorescence intensity and spectral properties, preventing artifacts that could arise from pH-dependent signal modulation tocris.comrndsystems.comtocris.comglpbio.cnmedchemexpress.com.

Impact of Isomeric Purity on Chromatographic and Spectroscopic Properties of Labeled Conjugates

While the provided information does not detail specific isomeric forms of this compound or their direct impact on chromatographic and spectroscopic properties, the general understanding in fluorescent dye chemistry is that isomeric purity is paramount tocris.com. High isomeric purity ensures consistent batch-to-batch performance, predictable spectral characteristics, and reliable conjugation to biomolecules. Chromatographic techniques are essential for verifying the purity of synthesized dyes and their conjugates, ensuring that only the desired isomer is present. Impurities or isomeric variations can lead to altered excitation/emission spectra, reduced quantum yield, decreased photostability, or unpredictable conjugation efficiency, thereby compromising experimental outcomes tocris.com. The TFP reactive group indicates a specific conjugation chemistry, likely involving the reaction with primary amines, which is critical for forming stable conjugates with proteins and antibodies tocris.comrndsystems.comtocris.comglpbio.cn.

Applications of Tfax 488, Tfp in Cutting Edge Research Methodologies

Advanced Fluorescence Imaging Techniquesrndsystems.comthermofisher.comthermofisher.comnih.gov

The superior photophysical properties of TFAX 488, TFP make it an ideal candidate for demanding fluorescence imaging applications that push the boundaries of optical resolution.

Super-Resolution Microscopy (dSTORM, SIM, STED)thermofisher.comthermofisher.comnih.gov

Super-resolution microscopy techniques bypass the diffraction limit of conventional light microscopy, offering unprecedented views of subcellular structures. ibidi.com this compound is well-suited for several of these methods. Its high photon yield and photostability are critical for techniques that require intense laser illumination and the acquisition of many image frames. northwestern.edubiotium.com

dSTORM (direct Stochastic Optical Reconstruction Microscopy): In dSTORM, the photoswitching properties of a fluorophore are exploited to sequentially activate and image single molecules. Dyes chemically similar to TFAX 488, such as Alexa Fluor 488, have demonstrated the ability to photoswitch effectively, making them valuable for this technique. thermofisher.comthermofisher.com The brightness of TFAX 488 ensures that the localization of each individual molecule is determined with high precision. bruker.com

SIM (Structured Illumination Microscopy): SIM achieves a twofold increase in resolution by illuminating the sample with patterned light. thermofisher.comfsu.edu This method places a high demand on the photostability and brightness of the fluorescent probe to generate high-contrast data for computational reconstruction. thermofisher.com this compound, and its alternatives like Alexa Fluor 488, are frequently used in SIM for their intense fluorescence, which significantly enhances the quality of the final super-resolved image. thermofisher.com

STED (Stimulated Emission Depletion) Microscopy: STED microscopy uses a second laser to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function. northwestern.eduthermofisher.com The success of STED is highly dependent on the photostability of the dye, as it must withstand both excitation and depletion laser beams. northwestern.edu Fluorophores such as TFAX 488 and Alexa Fluor 488 have been successfully employed in STED imaging, enabling the visualization of fine cellular details well below the diffraction limit. thermofisher.comthermofisher.com

Two-Photon Excitation Microscopy (TPE)thermofisher.comthermofisher.com

Two-photon excitation microscopy is a nonlinear optical technique that allows for imaging deep within scattering tissues with reduced phototoxicity. wikipedia.org Instead of a single high-energy photon, a fluorophore simultaneously absorbs two lower-energy, longer-wavelength photons (typically in the near-infrared range) to reach an excited state. thermofisher.comwikipedia.org This process confines fluorescence excitation to a tiny focal volume, providing intrinsic optical sectioning. wikipedia.org this compound is suitable for TPE, a technique that has expanded the utility of dyes traditionally excited by ultraviolet or blue light. thermofisher.com The broad two-photon absorption spectra of dyes like Alexa Fluor 488 enable efficient excitation and deep-tissue imaging, making this compound a valuable tool for studying cellular processes in more physiologically relevant contexts, such as living tissue. thermofisher.comnih.gov

General Fluorescence Microscopy for Cellular and Tissue Imagingmedchemexpress.comnih.gov

In conventional immunofluorescence microscopy, the performance of the fluorescent label is paramount for generating high-quality images. abcam.com this compound is widely used to create fluorescently labeled antibodies and other probes for visualizing specific proteins, organelles, and structures within fixed cells and tissues. medchemexpress.com Its key advantages include:

High Brightness and Photostability: It produces exceptionally bright and stable fluorescent signals, allowing for long exposure times and time-lapse imaging with minimal photobleaching. medchemexpress.com This is a notable improvement over older dyes like FITC. theaic.org

pH Insensitivity: this compound maintains consistent fluorescence intensity across a broad pH range (4-10), which is a crucial feature for reliable imaging in various cellular compartments that may have different pH environments.

Efficient Conjugation: The amine-reactive TFP ester facilitates a stable covalent linkage to primary amines on proteins, ensuring the fluorescent signal is specifically localized to the target of interest. thermofisher.com

These properties make this compound a reliable workhorse for a multitude of cellular and tissue imaging experiments, from routine protein localization to complex, multi-color analyses. evidentscientific.comthermofisher.com

Flow Cytometry for Quantitative Cell Population Analysismedchemexpress.comthermofisher.comthermofisher.comnih.govnist.gov

Flow cytometry is a powerful technique for the high-throughput analysis and quantification of cells in a heterogeneous population. nih.gov The method relies on fluorescently labeled antibodies to identify and count specific cell types based on their surface or intracellular markers. nih.gov this compound is an excellent choice for this application for several reasons.

Many standard flow cytometers are equipped with a 488 nm blue laser, which is an ideal excitation source for TFAX 488. nist.govnih.goveinsteinmed.edu The exceptional brightness of the dye ensures that even cell populations expressing low levels of a target antigen can be clearly resolved and accurately quantified. When conjugated to antibodies, this compound allows researchers to perform multi-color flow cytometry, simultaneously analyzing several cellular parameters to dissect complex biological systems, such as the immune system. nih.gov

Table 1: Properties of this compound for Research Applications

| Property | Value/Characteristic | Relevance in Research Applications |

|---|---|---|

| Excitation Maximum | ~495 nm | Optimal for excitation with standard 488 nm laser lines in flow cytometers and confocal microscopes. |

| Emission Maximum | ~515 nm (Green) | Provides a bright green signal easily detectable with standard FITC/GFP filter sets. |

| Quantum Yield | 0.92 | High quantum yield contributes to exceptionally bright fluorescent conjugates. |

| Reactive Group | TFP Ester | Reacts with primary amines; offers higher stability and resistance to hydrolysis than NHS/SE esters. |

| pH Sensitivity | Insensitive (pH 4-10) | Ensures stable and reliable fluorescence in diverse cellular environments. |

Quantitative Fluorescence-Based Immunoassays and Detection Systemsmedchemexpress.comthermofisher.com

Beyond imaging, the quantifiable nature of fluorescence makes dyes like this compound essential for various immunoassays and detection platforms. medchemexpress.com In these systems, the intensity of the fluorescent signal is directly proportional to the amount of the target analyte, allowing for precise quantification. The brightness and stability of TFAX 488 conjugates lead to assays with high sensitivity and a broad dynamic range. These bead-based or plate-based assays enable the detection of multiple analytes from a small sample volume. nih.gov

Immunoglobulin E (IgE) Quantitation as a Model Systemthermofisher.com

A practical application of this technology is the quantification of specific biomolecules, such as Immunoglobulin E (IgE). IgE is an antibody class that plays a central role in mediating allergic reactions. theaic.orgufl.edu Measuring total IgE levels in serum can be an important tool in the diagnosis of atopic and other diseases. ufl.edutesting.comfda.gov

A fluorescence-based immunoassay using a dye chemically identical to this compound serves as an excellent model system for this application. theaic.org In this model, IgE is tagged with the amine-reactive dye. The fluorescence intensity of the resulting IgE-dye conjugate is then measured using a microplate reader. theaic.org By preparing a series of standards with known IgE concentrations (e.g., from 20 µg/dL to 100 µg/dL), a calibration curve can be generated that plots fluorescence intensity against concentration. theaic.org The concentration of IgE in an unknown sample can then be accurately determined by measuring its fluorescence and interpolating the value from the standard curve. This method demonstrates how the bright and stable signal from this compound can be harnessed for sensitive and quantitative clinical diagnostics. theaic.org

Table 2: Example Data for IgE Quantitation using this compound

| Known IgE Concentration (µg/dL) | Relative Fluorescence Units (RFU) - Hypothetical |

|---|---|

| 20 | 15,500 |

| 40 | 30,800 |

| 60 | 46,200 |

| 80 | 61,500 |

Potential Integration into Tyramide Signal Amplification (TSA) Protocols via Related Derivatives

Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a highly sensitive detection method used in applications like immunohistochemistry (IHC), immunocytochemistry (ICC), and fluorescence in situ hybridization (FISH) to visualize low-abundance targets. lumiprobe.comthermofisher.com The technique relies on the enzymatic activity of horseradish peroxidase (HRP), which, in the presence of hydrogen peroxide, catalyzes the conversion of a fluorophore-labeled tyramide substrate into a highly reactive, oxidized radical. lumiprobe.comvectorlabs.com This radical then covalently binds to tyrosine residues on proteins in close proximity to the HRP enzyme, resulting in a significant, localized amplification of the fluorescent signal—potentially increasing sensitivity by more than 100 times compared to conventional methods. lumiprobe.com

Derivatives of TFAX 488, such as Alexa Fluor 488 tyramide, are exceptionally well-suited for TSA protocols. creative-diagnostics.com The green-emitting fluorophore is noted for being brighter and more photostable than earlier generation dyes like fluorescein (B123965). creative-diagnostics.com Research has shown that Alexa Fluor 488 tyramide exhibits low non-specific binding, a crucial factor for achieving high signal-to-noise ratios. Its integration into TSA workflows is straightforward, typically involving an incubation step of only 2-10 minutes with the tyramide working solution following standard primary and HRP-conjugated secondary antibody incubations. thermofisher.comcreative-diagnostics.com This covalent deposition of fluorophores allows for robust and high-density labeling, enabling the clear visualization of proteins that would otherwise be undetectable. creative-diagnostics.com

| Feature | Description | Benefit in TSA |

| Detection Principle | HRP catalyzes the covalent deposition of fluorophore-labeled tyramide onto adjacent tyrosine residues. lumiprobe.comvectorlabs.com | Massive signal amplification at the target site. |

| Sensitivity | Increases detection sensitivity by up to 100-fold over conventional methods. lumiprobe.com | Enables the visualization of low-abundance proteins or nucleic acids. |

| Fluorophore | Alexa Fluor 488 tyramide is a bright, photostable, green-emitting derivative. creative-diagnostics.com | Provides strong, specific, and high-resolution signals. |

| Workflow | Involves a short incubation with the tyramide reagent after standard antibody labeling. thermofisher.comcreative-diagnostics.com | Minimal disruption to established IHC/ICC protocols. |

| Multiplexing | Covalent labeling allows for sequential rounds of staining to detect multiple targets in the same sample. lumiprobe.com | Facilitates complex, multi-target analysis. |

Mechanistic Investigations of Biomolecular Structure and Dynamics

The unique properties of this compound make it a powerful tool for probing the intricate mechanics of biomolecules. As an amine-reactive tetrafluorophenyl (TFP) ester, it readily forms stable, covalent amide bonds with primary amines (such as the side chain of lysine (B10760008) residues) on proteins and peptides. vectorlabs.com This stable conjugation allows researchers to track biomolecules and observe their conformational changes and interactions in real-time.

Understanding how proteins fold into their unique three-dimensional structures is a central question in biophysics. mdpi.com Lysozyme (B549824) is a well-studied model protein for folding studies, with research exploring its conformational changes under various environmental conditions, such as in the presence of denaturants like urea (B33335) or organic solvents like glycerol. mdpi.comrsc.org

Fluorescence-based techniques are powerful tools for monitoring these dynamics in real-time. rsc.org Proteins like lysozyme can be chemically conjugated with fluorescent dyes such as this compound or its derivatives. nanocs.net While many folding studies on lysozyme have utilized intrinsic tryptophan fluorescence or other biophysical methods like NMR and calorimetry, the use of extrinsic fluorescent labels offers distinct advantages. mdpi.comrsc.orgnih.gov When a labeled protein folds or unfolds, the fluorophore is exposed to a different microenvironment (e.g., moving from a polar aqueous solvent to a nonpolar hydrophobic core), which can cause a detectable change in its fluorescence signal, such as a shift in emission wavelength or an increase in quantum yield. nist.gov This principle allows researchers to monitor the kinetics and thermodynamics of folding. For instance, studies have used other fluorescent probes like Nile red with lysozyme to show how interactions with surfactants can induce intermediate folded states, revealing that different domains of the protein unfold under different conditions. nist.gov Labeling lysozyme with a photostable dye like TFAX 488 could provide a robust method for tracking these conformational transitions during folding and unfolding processes induced by changes in solvent conditions. nih.gov

The ability to visualize the movement and concentration gradients of signaling molecules is critical for understanding many biological processes, such as cell-to-cell communication. This compound and its equivalents have been successfully used for the direct chemical labeling and visualization of small, diffusible peptides. nih.govnih.gov

A key example is the study of LURE peptides, which are small, cysteine-rich plant proteins that act as attractants to guide pollen tubes toward the ovule for fertilization. nih.govresearchgate.net To understand the spatiotemporal dynamics of this process, researchers covalently labeled recombinant LURE2 peptide with Alexa Fluor 488 TFP ester, targeting its primary amine groups. nih.govresearchgate.net A crucial finding was that the fluorescently labeled LURE2 retained the same biological activity as the unlabeled peptide, successfully attracting pollen tubes in an in vitro assay. nih.gov

The direct visualization of the fluorescently-labeled LURE2 allowed for the quantitative analysis of its diffusion from a source. nih.gov Researchers observed that the peptide diffused rapidly, and a fluorescence gradient could be seen, which was essential for guiding the pollen tube. nih.gov This application demonstrates the power of using this compound to label biologically active peptides without perturbing their function, enabling detailed spatiotemporal analysis of their signaling roles. nih.govnih.gov

| Parameter | Description | Finding / Observation |

| Molecule | LURE2 peptide (from Torenia fournieri) | A pollen tube attractant peptide. nih.gov |

| Fluorophore | Alexa Fluor 488 TFP ester | Amine-reactive dye for covalent labeling. nih.gov |

| Objective | Direct visualization for spatiotemporal analysis of LURE2's role in pollen tube guidance. nih.govnih.gov | To understand how the peptide gradient is formed and perceived. |

| Activity Assay | In vitro pollen tube attraction assay using gelatin beads containing labeled LURE2. nih.gov | Labeled LURE2 had the same attraction activity as unlabeled LURE2. nih.gov |

| Spatiotemporal Dynamics | Fluorescence microscopy was used to track the diffusion of Alexa-LURE2 from beads. nih.gov | A gradient of fluorescence was observed, which disappeared over time as the peptide diffused. nih.gov |

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring molecular proximity on the scale of 1-10 nanometers. wikipedia.org It involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. atto-tec.com This energy transfer is highly dependent on the distance between the two dyes and the overlap between the donor's emission spectrum and the acceptor's absorption spectrum. wikipedia.orgatto-tec.com

While the Alexa Fluor 488 dye is commonly used as a FRET donor in pairs with longer-wavelength acceptors like Alexa Fluor 555, it can also function effectively as a FRET acceptor. nih.govplos.org For TFAX 488 to act as an acceptor, the donor fluorophore must have an emission spectrum that overlaps with TFAX 488's absorption spectrum, which peaks at approximately 495 nm.

A suitable FRET donor for TFAX 488 is the dye Pacific Blue, which has an emission maximum of around 455 nm. This spectral overlap allows for efficient energy transfer. This specific FRET pair has been used to study protein interactions, such as the dimerization of cell surface receptors. For example, to detect CD8 α-α homodimers, the same antibody clone can be labeled separately with Pacific Blue (the donor) and Alexa Fluor 488 (the acceptor). qmul.ac.uk When both antibodies bind to a homodimer, the donor and acceptor are brought into close proximity, resulting in FRET, which can be detected by the emission of the Alexa Fluor 488 acceptor upon excitation of the Pacific Blue donor. qmul.ac.uk This demonstrates the utility of TFAX 488 and its derivatives as versatile acceptors in FRET-based studies of molecular interactions.

| Potential FRET Donor | Donor Emission Max (approx.) | Acceptor | Acceptor Absorption Max (approx.) | Application Example |

| Pacific Blue | 455 nm | TFAX 488 / Alexa Fluor 488 | 495 nm | Detecting receptor homodimers (e.g., CD8). qmul.ac.uk |

| Cyan Fluorescent Protein (CFP) | 475 nm | TFAX 488 / Alexa Fluor 488 | 495 nm | Genetically encoded biosensors for protein interactions. |

| ATTO 425 | 476 nm | TFAX 488 / Alexa Fluor 488 | 495 nm | Probing molecular distances and binding events. |

Chemical Synthesis and Derivatization Strategies for Tfax 488, Tfp Analogues

Synthetic Approaches to the Rhodamine-Based Fluorescent Core Structure

The foundational step in synthesizing TFAX 488 and its analogues is the construction of the rhodamine core, a xanthene-based heterocyclic system. Traditional methods for rhodamine synthesis involve the acid-catalyzed condensation of a 3-aminophenol (B1664112) derivative with a phthalic anhydride (B1165640) derivative. acs.org This century-old approach, while still in use, often requires harsh reaction conditions and can lead to the formation of regioisomeric mixtures when using unsymmetrically substituted phthalic anhydrides. acs.org

More contemporary and versatile strategies have been developed to overcome these limitations. One significant advancement is the use of palladium-catalyzed C-N cross-coupling reactions. acs.org This method allows for the conversion of fluorescein (B123965) ditriflates, which can be prepared in isomerically pure forms, into a wide range of rhodamine derivatives by coupling with various amines. acs.org This approach offers a more controlled and divergent route to rhodamines with diverse functionalities. acs.org

Another innovative approach to control regioselectivity involves replacing the traditional phthalic anhydride with phthalaldehydic acids. researchgate.net These reagents possess a single reactive site for condensation with the aminophenol, thereby preventing the formation of isomeric mixtures and allowing for the direct synthesis of single-isomer tetramethylrhodamines. researchgate.net This method has been shown to be scalable and tolerant of a variety of functional groups on the phthalaldehydic acid, providing a robust route to isomerically pure functionalized rhodamines. researchgate.net

The synthesis of the specific sulfonated rhodamine core of TFAX 488 involves the use of sulfonated starting materials. For instance, sulfonated benzaldehydes can be condensed with 3-(dimethylamino)phenol to yield sulfonated tetramethylrhodamine (B1193902) (sulfoTMR) dyes. nih.govacs.org This strategy provides a direct route to water-soluble rhodamine cores, a key feature of TFAX 488. nih.govacs.org

| Synthetic Approach | Key Reagents | Advantages | Disadvantages |

| Traditional Condensation | 3-Aminophenol, Phthalic Anhydride | Well-established | Harsh conditions, isomer mixtures |

| Palladium-Catalyzed C-N Cross-Coupling | Fluorescein ditriflate, Amines, Palladium catalyst | High control, divergent, isomerically pure products | Requires specialized catalysts |

| Phthalaldehydic Acid Condensation | 3-Aminophenol, Phthalaldehydic acid | Isomerically pure products, scalable | Requires synthesis of phthalaldehydic acid |

| Sulfonated Benzaldehyde Condensation | 3-(Dimethylamino)phenol, Sulfonated benzaldehyde | Direct synthesis of water-soluble dyes | Specific to sulfonated derivatives |

Rational Design and Synthesis of Activated Ester Moieties beyond TFP

For the conjugation of fluorescent dyes to biomolecules, the carboxylic acid group of the dye is typically activated to facilitate reaction with primary amines on proteins and other targets. nih.govvectorlabs.com While N-hydroxysuccinimidyl (NHS) esters have been widely used, tetrafluorophenyl (TFP) esters have emerged as a superior alternative for many applications. nih.govvectorlabs.comresearchgate.net

The primary advantage of TFP esters lies in their increased stability towards hydrolysis, particularly at the slightly basic pH conditions (typically pH 8.3-9.0) required for efficient amine labeling. researchgate.netnih.govvectorlabs.comresearchgate.netlumiprobe.com NHS esters are more susceptible to spontaneous hydrolysis, which can lead to lower conjugation efficiencies and less reproducible results. nih.govvectorlabs.comlumiprobe.com TFP esters, in contrast, can remain stable for several hours under these conditions, providing a longer window for the conjugation reaction to proceed. researchgate.netresearchgate.netnih.gov

The synthesis of the TFP ester of a carboxy-rhodamine derivative like TFAX 488 is typically achieved by reacting the carboxylic acid form of the dye with 2,3,5,6-tetrafluorophenol (B1216870) in the presence of a coupling agent, such as a carbodiimide.

While TFP esters offer significant advantages, research into other activated ester moieties continues. The goal is to develop reagents with even greater stability, reactivity, and specificity. For example, sulfodichlorophenyl (SDP) esters have been developed as a highly hydrolytically stable alternative for amine conjugations. lumiprobe.com The rational design of these activated esters involves considering the electron-withdrawing properties of the leaving group, which influences the reactivity of the ester, and its steric bulk, which can affect reaction rates and specificity.

| Activated Ester | Leaving Group | Key Advantages |

| NHS Ester | N-hydroxysuccinimide | Widely used, well-understood reactivity |

| TFP Ester | 2,3,5,6-tetrafluorophenol | Increased stability to hydrolysis, higher conjugation efficiency |

| SDP Ester | Sulfodichlorophenol | Highly resistant to hydrolysis |

Development and Characterization of Novel Functionalized TFAX 488 Derivatives

The core TFAX 488 structure can be further modified to create a diverse palette of fluorescent probes with tailored properties. Functionalization can be introduced at various positions on the rhodamine scaffold to modulate its photophysical properties, solubility, and biocompatibility, or to introduce new reactive groups for specific labeling applications. nih.govatto-tec.com

One common strategy involves introducing substituents on the pendent phenyl ring, which can be achieved by starting with appropriately functionalized phthalic anhydride or phthalaldehydic acid derivatives. researchgate.net This allows for the incorporation of a wide range of functional groups, such as azides or alkynes for click chemistry, or other reactive moieties for bioorthogonal labeling.

Another approach is the modification of the amino groups of the xanthene core. While TFAX 488 is derived from a tetramethylrhodamine structure, altering the alkyl substituents on the nitrogen atoms can fine-tune the dye's spectral properties and hydrophobicity.

The development of sulfonated rhodamine derivatives, such as TFAX 488, is a key example of functionalization to improve water solubility and reduce non-specific binding in biological systems. nih.govacs.orgnih.gov The introduction of sulfonate groups renders the dye highly hydrophilic and often cell-impermeable, making it ideal for labeling cell-surface proteins. nih.gov

The characterization of these novel derivatives is crucial and involves a combination of spectroscopic and analytical techniques. Key parameters that are evaluated include:

Absorption and Emission Spectra: To determine the excitation and emission maxima.

Quantum Yield: A measure of the dye's fluorescence efficiency.

Extinction Coefficient: A measure of how strongly the dye absorbs light at a given wavelength.

Photostability: The dye's resistance to photobleaching upon exposure to excitation light.

Purity: Assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry.

These characterization data are essential for evaluating the performance of new derivatives and determining their suitability for specific applications.

Methodologies for Isomer Separation and Purification in Dye Synthesis

A significant challenge in the synthesis of functionalized rhodamines, including TFAX 488, is the potential for the formation of regioisomers, typically the 5- and 6-carboxy isomers, when using unsymmetrically substituted phthalic anhydride derivatives. acs.orgfluidic.comrsc.orgresearchgate.net These isomers often exhibit very similar photophysical properties but can lead to peak doubling in analytical techniques like HPLC and electrophoresis when used as a mixture for labeling. lumiprobe.com Therefore, their separation is often necessary to obtain a homogeneous product. fluidic.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and purification of rhodamine isomers. vectorlabs.comfluidic.comnajah.eduresearchgate.net Reversed-phase HPLC, using a C18 column, is a common method. researchgate.net The separation is typically achieved by using a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, often with an ion-pairing reagent like triethylammonium (B8662869) acetate (B1210297) to improve the resolution of the charged dye molecules. researchgate.net

The development of an effective HPLC separation method often requires careful optimization of several parameters:

Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is adjusted to control the retention times of the isomers.

pH of the Mobile Phase: The pH can affect the charge state of the carboxylic acid and amino groups, influencing their interaction with the stationary phase.

Ion-Pairing Reagent: The type and concentration of the ion-pairing reagent can significantly impact the separation.

Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of the separation.

In some cases, the separation of the free acid isomers can be challenging. An alternative strategy is to first esterify the mixture of isomers. researchgate.net The resulting esters may have different chromatographic properties that allow for easier separation. researchgate.net After separation, the pure ester isomers can be hydrolyzed back to the corresponding carboxylic acids. researchgate.net

For large-scale purification, preparative HPLC is employed, which uses larger columns and higher flow rates to isolate gram quantities of the desired isomer. vectorlabs.comfluidic.com The purity of the isolated isomers is then confirmed by analytical HPLC and other characterization methods.

| Separation Technique | Principle | Key Parameters for Optimization |

| Reversed-Phase HPLC | Partitioning between a nonpolar stationary phase and a polar mobile phase | Mobile phase composition, pH, ion-pairing reagent, temperature |

| Preparative HPLC | Same as analytical HPLC, but on a larger scale for purification | Column size, flow rate, sample loading |

| Esterification followed by HPLC | Chemical modification to improve chromatographic separation | Esterification reaction conditions, HPLC parameters for ester separation, hydrolysis conditions |

Emerging Research Frontiers and Future Directions

Integration with Single-Molecule and Nanoscale Imaging Technologies

The exceptional brightness and photostability of TFAX 488, TFP conjugates are critical for advanced imaging techniques that push the boundaries of optical resolution. tocris.combio-techne.com These methods often require intense laser excitation and long acquisition times, conditions under which many other fluorophores would rapidly photobleach. This compound is explicitly suited for super-resolution microscopy techniques including dSTORM (direct Stochastic Optical Reconstruction Microscopy), SIM (Structured Illumination Microscopy), and STED (Stimulated Emission Depletion) microscopy. tocris.comrndsystems.comtocris.com These technologies allow for the visualization of cellular structures at the nanoscale, far beyond the diffraction limit of conventional light microscopy.

In the realm of single-molecule studies, the ability to detect individual fluorophores is paramount. Research using the spectrally similar analogue Alexa Fluor 488 TFP ester has demonstrated the capacity to quantify the exact number of fluorescently-labeled protein molecules. nih.gov For example, this approach has been used to count an average of 4.6 fluorophores on a single goat anti-mouse IgG antibody, showcasing the quantitative power of these probes at the molecular level. nih.gov The stability and high quantum yield (0.92) of this compound ensure that individual molecules emit a sufficient number of photons to be reliably detected and tracked over time, enabling detailed studies of molecular dynamics, protein-protein interactions, and the stoichiometry of protein complexes. tocris.comrndsystems.com

| Advanced Imaging Technique | Key Benefit of this compound | Research Application Example | Reference |

|---|---|---|---|

| Super-Resolution Microscopy (dSTORM, SIM, STED) | High photostability and brightness under intense laser illumination. | Enables nanoscale visualization of subcellular structures and protein localization. | tocris.comrndsystems.comtocris.com |

| Single-Molecule Tracking | High quantum yield and resistance to photobleaching. | Allows for real-time tracking of individual protein movements and interactions on cell surfaces. | tocris.comatto-tec.com |

| Fluorescence Correlation Spectroscopy (FCS) | Bright, stable signal for monitoring fluorescent fluctuations. | Used to study the interaction of labeled proteins (e.g., BSA) with nanomaterials like graphene oxide. | medchemexpress.com |

| Two-Photon Excitation (TPE) Microscopy | Efficient excitation with infrared light for deeper tissue penetration and lower phototoxicity. | Suitable for imaging processes within thicker biological specimens. | tocris.comrndsystems.com |

Development of Advanced Probes for In Vivo Research Applications

The development of targeted fluorescent probes is crucial for visualizing biological processes within living organisms. The TFP ester chemistry of TFAX 488 is highly effective for creating such probes by covalently linking the dye to specific biomolecules. lumiprobe.comaxispharm.com While the 515 nm emission of this compound is not optimal for deep-tissue imaging due to absorption by hemoglobin, it is exceptionally well-suited for tracking cells, viruses, or biomolecule dynamics at or near tissue surfaces, or in optically accessible areas.

A significant research application involved conjugating the analogous Alexa Fluor 488 TFP ester to Insulin-like Growth Factor-I (IGF-I) to study its transport and uptake in the growth plate cartilage of living mice using multiphoton microscopy. nih.gov This study successfully visualized the accumulation of the fluorescently labeled IGF-I in vivo, demonstrating the utility of TFP-ester conjugates for creating functional probes that retain biological activity. nih.gov In another study, reovirus particles were labeled with Alexa Fluor 488 TFP ester, creating fluorescent virions that could be used to analyze viral binding and infection in vitro and in vivo while retaining their immunogenicity. researchgate.net Furthermore, the principles of TFP-ester conjugation have been used to create targeted near-infrared probes for distinguishing different types of macrophages in vivo, highlighting the versatility of this chemical approach for developing advanced probes for complex biological questions. nih.gov

High-Throughput Screening Methodologies Employing this compound Conjugates

High-throughput screening (HTS) is a cornerstone of modern drug discovery and involves the rapid, automated testing of thousands of compounds. bio-rad.com Fluorescence-based assays are a dominant technology in HTS due to their high sensitivity, versatility, and compatibility with automation. springernature.comacs.orgacs.org this compound is an ideal fluorophore for developing robust HTS assays. Its stable TFP ester chemistry ensures consistent and reproducible labeling of antibodies and proteins, which is critical for reliable screening results. medchemexpress.comaxispharm.com

Flow cytometry is a major platform for HTS, enabling the rapid analysis of thousands of individual cells per second. bio-rad.com this compound is frequently used in flow cytometry for applications such as immunophenotyping and antibody screening. rndsystems.comfluorofinder.comfluorofinder.com The brightness of this compound conjugates allows for clear distinction between positive and negative cell populations, while its photostability ensures that the fluorescent signal remains constant during sample processing and analysis. axispharm.com These properties, combined with the ability to be used in multiplexed panels with other fluorophores, make this compound conjugates a powerful tool for high-throughput phenotypic screening, where the effects of drug candidates on cellular models are assessed. bio-rad.compsu.edu

| HTS Application | Role of this compound Conjugate | Key Advantages | Reference |

|---|---|---|---|

| Flow Cytometry Screening | Labels antibodies or proteins to detect specific cell surface or intracellular targets. | Bright signal, high photostability, enables multiplexing for complex phenotypic screening. | rndsystems.combio-rad.comfluorofinder.com |

| Antibody Screening | Used to identify and characterize antibody clones that bind specifically to target antigens. | Provides quantitative, high-parameter data on antibody binding at a high throughput rate. | bio-rad.com |

| Fluorescence-based Immunoassays (e.g., ELISA, FIA) | Serves as the detection molecule in assays formatted for multi-well plates. | High sensitivity and stable signal lead to robust and reproducible assay performance. | medchemexpress.comaxispharm.com |

Novel Applications in Materials Science and Diagnostic Development Beyond Established Bioassays

The robust characteristics of this compound are enabling its use in innovative applications beyond traditional biological imaging and assays. In materials science, fluorescent probes are being used to characterize the properties and interactions of novel nanomaterials. For instance, research has utilized proteins labeled with the analogous Alexa Fluor 488 TFP ester to study the adsorption and interaction dynamics with graphene oxide, a material with significant potential in electronics and biomedicine. medchemexpress.com The TFP reactive group itself is being incorporated into the design of novel sensing materials, such as in the development of covalent organic frameworks (COFs) for use as ratiometric fluorescence detection platforms. acs.org

In diagnostic development, a key challenge is ensuring the accuracy of cell-based assays. Amine-reactive dyes, the class to which this compound belongs, have found a novel and critical application as "fixable viability stains." tcd.ienih.govresearchgate.net In this role, the dye enters cells with compromised membranes (dead cells) and covalently binds to intracellular amines. psu.edunih.gov This permanently labels the dead cells, which can otherwise non-specifically bind antibody conjugates and produce false-positive signals. nih.gov By excluding these dead cells from the analysis in platforms like flow cytometry, the quality and reliability of diagnostic data are significantly improved. This represents a sophisticated use of the dye's chemistry to enhance the accuracy of other assays, moving beyond its role as a simple reporter.

Q & A

Advanced Question

- Reactive Group : The TFP ester targets primary amines (e.g., lysine residues) under alkaline conditions (pH 8.5–9.5). Unlike NHS esters, TFP esters resist hydrolysis, enabling longer reaction times without significant dye degradation .

- Labeling Protocol : Optimize the molar ratio of dye-to-protein (typically 5–10:1) to avoid over-labeling, which can cause aggregation or reduced antibody affinity .

- Validation : Use size-exclusion chromatography or SDS-PAGE to confirm conjugation efficiency and purity .

Basic Question

- Storage : Store lyophilized dye at -20°C in anhydrous conditions. Reconstituted solutions should be aliquoted and used within 1–2 weeks to prevent hydrolysis .

- Handling : Protect from light and moisture. Use anhydrous DMSO or DMF for dissolution to avoid ester degradation .

How does this compound compare to Alexa Fluor® 488 in multiplexed imaging, and how can spectral crosstalk be minimized?

Advanced Question

Advanced Question

-

Absorbance Method : Measure absorbance at 495 nm (dye) and 280 nm (protein). Correct for dye contribution at 280 nm using the formula:

-

Molar Ratio : Calculate dye-to-protein ratio as:

What experimental design considerations are critical for using this compound in live-cell imaging?

Advanced Question

- Cell Permeability : TFAX 488 is not cell-permeable ; use microinjection, electroporation, or labeled extracellular targets (e.g., surface receptors) .

- Phototoxicity : Limit laser exposure in time-lapse experiments. Its high quantum yield reduces illumination time, minimizing photodamage .

- Controls : Include unconjugated dye to assess nonspecific binding and viability assays (e.g., propidium iodide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.